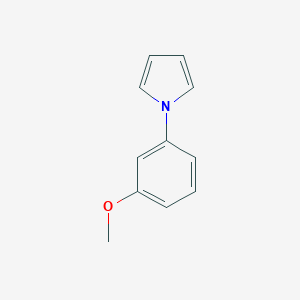

1-(3-Methoxyphenyl)-1H-pyrrole

准备方法

合成路线和反应条件: D-阿拉伯糖醇可以通过化学和生物合成方法合成。 化学合成涉及使用雷尼镍作为催化剂,在碱性条件下催化还原D-来苏糖 。此过程需要高温高压,使其不太环保。

工业生产方法: D-阿拉伯糖醇的生物合成生产更具可持续性,涉及特定酵母菌株(如解脂耶氏酵母)对葡萄糖的发酵 。发酵的最佳条件包括 30°C 的温度、5.0 的 pH 值和 350 rpm 的搅拌速度。 在这些条件下,酵母可以从葡萄糖中产生大量的 D-阿拉伯糖醇 .

化学反应分析

反应类型: D-阿拉伯糖醇会经历各种化学反应,包括氧化、还原和取代。

常见试剂和条件:

氧化: 使用氧化葡萄糖杆菌可以将 D-阿拉伯糖醇氧化为 D-木酮糖,该细菌使用膜结合的 D-阿拉伯糖醇脱氢酶.

还原: D-来苏糖还原为 D-阿拉伯糖醇通常在碱性条件下使用雷尼镍作为催化剂进行.

取代: D-阿拉伯糖醇可以参与取代反应,其中羟基被其他官能团取代。

主要形成的产物:

氧化: D-木酮糖

还原: D-来苏糖得到的 D-阿拉伯糖醇

取代: 取决于引入的取代基的不同衍生物

科学研究应用

Medicinal Chemistry Applications

1-(3-Methoxyphenyl)-1H-pyrrole has shown potential in the development of anti-inflammatory and anticancer agents. Its structural properties allow for modifications that enhance biological activity.

Anti-inflammatory Properties

Recent studies have highlighted the compound's ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. The optimization of pyrrole derivatives has been shown to yield compounds with enhanced COX-2 inhibitory activity, making them potential candidates for anti-inflammatory drugs .

Anticancer Activity

The compound's urea moiety can form hydrogen bonds with target proteins, which is crucial in drug design for cancer therapy. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, suggesting its utility in developing new anticancer therapies .

Synthesis and Characterization

The synthesis of this compound typically involves the Paal-Knorr reaction, where 1,4-diketones are reacted with anilines under acidic conditions to yield pyrrole derivatives. This method allows for the introduction of various substituents that can modulate the compound's properties .

Characterization Techniques

The synthesized compound is characterized using techniques such as:

- Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure and environment of hydrogen atoms.

- Fourier Transform Infrared Spectroscopy (FT-IR) : Identifies functional groups based on characteristic absorption peaks.

- Melting Point Analysis : Confirms the purity and identity of the synthesized compound .

Material Science Applications

Beyond medicinal chemistry, this compound is being explored for its applications in material science, particularly in creating photocatalytic materials.

Photocatalytic Properties

The compound's ability to absorb solar light makes it suitable for environmental applications such as pollutant degradation. Studies have demonstrated its effectiveness as a photocatalyst under UV light, facilitating reactions that break down organic pollutants .

Case Studies and Research Findings

Several studies have documented the efficacy and applications of this compound:

作用机制

D-阿拉伯糖醇主要通过其在微生物中的代谢及其作为人类糖替代品的作用来发挥其作用。 在微生物中,D-阿拉伯糖醇通过涉及 D-阿拉伯糖醇脱氢酶等酶的特定途径代谢 。 在人类中,它被消化道缓慢吸收,不会显着影响血糖水平,使其适合糖尿病患者 .

相似化合物的比较

D-阿拉伯糖醇类似于其他糖醇,如木糖醇、核糖醇和 L-阿拉伯糖醇。 它具有使其与这些化合物不同的独特特性:

木糖醇: 两者都是戊糖醇,但 D-阿拉伯糖醇的热量值较低,代谢途径也不同.

核糖醇: 结构相似,但 D-阿拉伯糖醇具有不同的应用和代谢途径.

L-阿拉伯糖醇: D-阿拉伯糖醇的对映异构体,具有不同的旋光性和应用.

类似化合物列表:

- 木糖醇

- 核糖醇

- L-阿拉伯糖醇

D-阿拉伯糖醇的独特特性和多样化的应用使其成为从食品和制药到科学研究的各个领域中宝贵的化合物。

生物活性

1-(3-Methoxyphenyl)-1H-pyrrole, also known as this compound-2,5-dione, is a heterocyclic compound characterized by its pyrrole ring and a methoxy-substituted phenyl group. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. This article presents a detailed overview of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

- Chemical Formula : C_{11}H_{11}N O_2

- Molecular Weight : 189.21 g/mol

The presence of the methoxy group at the meta position enhances its solubility and reactivity, which may influence its interaction with biological targets.

1. Anti-inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. A study conducted on various pyrrole derivatives indicated that this compound effectively inhibits pro-inflammatory cytokines such as IL-1β and TNF-α. The docking studies suggest that it binds to the COX-2 enzyme, which is crucial in inflammatory processes.

Table 1: Inhibition of Pro-inflammatory Cytokines

| Compound | IL-1β Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|

| This compound | 29.3 | 31.28 |

| Standard Drug (Diclofenac) | 31.0 | 33.0 |

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that it exhibits activity against various bacterial strains, indicating potential for development as an antimicrobial agent.

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 25 µg/mL |

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to act as an enzyme inhibitor by binding to active sites on target enzymes, thereby blocking substrate access and preventing catalysis. This interaction can lead to modulation of various signal transduction pathways involved in inflammation and microbial defense.

Case Study 1: Anti-inflammatory Effects in Animal Models

A study published in Molecules evaluated the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model in rats. The results showed a significant reduction in paw swelling compared to control groups, supporting its potential use as an anti-inflammatory agent.

Case Study 2: Antimicrobial Activity Assessment

In another study, the antimicrobial efficacy of this compound was assessed against clinical isolates of bacteria and fungi. The results indicated that the compound demonstrated a broad spectrum of activity, particularly against Gram-positive bacteria.

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

Table 3: Comparison of Biological Activities

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(2-Methoxyphenyl)-1H-pyrrole | Methoxy group at position 2 | Anti-inflammatory and antimicrobial |

| 1-(4-Methoxyphenyl)-1H-pyrrole | Methoxy group at position 4 | Similar anti-inflammatory properties |

| N-substituted maleimides | Various substituents on nitrogen | Diverse biological activities |

属性

IUPAC Name |

1-(3-methoxyphenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-13-11-6-4-5-10(9-11)12-7-2-3-8-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTTRAUFFBHKYSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。